molecular formula C12H11BrN4S B13371642 8-bromo-5-ethyl-6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

8-bromo-5-ethyl-6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

Cat. No.: B13371642
M. Wt: 323.21 g/mol
InChI Key: KMIPJMNPTQUNQY-UHFFFAOYSA-N
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Description

8-bromo-5-ethyl-6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is a heterocyclic compound that belongs to the triazinoindole family. This compound is characterized by the presence of a bromine atom at the 8th position, an ethyl group at the 5th position, a methyl group at the 6th position, and a thiol group at the 3rd position of the triazinoindole ring system. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-5-ethyl-6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Triazino Ring: The triazino ring can be introduced by reacting the indole derivative with a suitable nitrile or amidine under basic conditions.

    Bromination: The bromine atom can be introduced at the 8th position through a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Alkylation: The ethyl and methyl groups can be introduced through alkylation reactions using ethyl iodide and methyl iodide, respectively.

    Thiol Group Introduction: The thiol group can be introduced by reacting the compound with thiourea under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, use of continuous flow reactors, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in 8-bromo-5-ethyl-6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol can undergo oxidation to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions, particularly at the bromine atom, to form debrominated derivatives.

    Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), or nitric acid (HNO₃) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used as reducing agents.

    Substitution: Nucleophiles such as sodium thiolate (NaSR), sodium alkoxide (NaOR), or primary amines (RNH₂) can be used under basic conditions.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Debrominated derivatives.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

8-bromo-5-ethyl-6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 8-bromo-5-ethyl-6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol: Similar structure but lacks the ethyl group.

    5-ethyl-6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol: Similar structure but lacks the bromine atom.

    8-bromo-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol: Similar structure but lacks the methyl group.

Uniqueness

The presence of the bromine, ethyl, and methyl groups in 8-bromo-5-ethyl-6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol imparts unique chemical and biological properties, making it distinct from other similar compounds

Properties

Molecular Formula

C12H11BrN4S

Molecular Weight

323.21 g/mol

IUPAC Name

8-bromo-5-ethyl-6-methyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione

InChI

InChI=1S/C12H11BrN4S/c1-3-17-10-6(2)4-7(13)5-8(10)9-11(17)14-12(18)16-15-9/h4-5H,3H2,1-2H3,(H,14,16,18)

InChI Key

KMIPJMNPTQUNQY-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2C)Br)C3=NNC(=S)N=C31

Origin of Product

United States

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